- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042
Cas no 90531-98-9 (1-bromo-4-methanesulfonyl-2-methoxybenzene)
1-bromo-4-methanesulfonyl-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-2-methoxy-4-(methylsulfonyl)benzene
- 1-bromo-2-methoxy-4-(methylsulfonyl)benzene
- 1-bromo-2-methoxy-4-methylsulfonylbenzene
- WTVKPGMTQBHSQS-UHFFFAOYSA-N
- 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene (ACI)
- Anisole, 2-bromo-5-(methylsulfonyl)- (7CI)
- 1-Bromo-4-methanesulfonyl-2-methoxybenzene
- SCHEMBL1933234
- AS-79156
- DB-216029
- MFCD27931971
- AKOS028108314
- AB91667
- CS-0136659
- EN300-3299359
- 90531-98-9
- 1-bromo-4-methanesulfonyl-2-methoxybenzene
-
- MDL: MFCD27931971
- Inchi: 1S/C8H9BrO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,1-2H3
- InChI Key: WTVKPGMTQBHSQS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OC)S(C)(=O)=O
Computed Properties
- Exact Mass: 263.94558g/mol
- Monoisotopic Mass: 263.94558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 1.8
1-bromo-4-methanesulfonyl-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087857-1g |
1-Bromo-2-methoxy-4-(methylsulfonyl)benzene |
90531-98-9 | 97% | 1g |
$400.00 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1044045-100mg |
1-bromo-2-methoxy-4-(methylsulfonyl)benzene |
90531-98-9 | 95% | 100mg |
$145 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1044045-250mg |
1-bromo-2-methoxy-4-(methylsulfonyl)benzene |
90531-98-9 | 95% | 250mg |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1044045-1g |
1-bromo-2-methoxy-4-(methylsulfonyl)benzene |
90531-98-9 | 95% | 1g |
$385 | 2024-06-07 | |
| Enamine | EN300-3299359-0.05g |
1-bromo-4-methanesulfonyl-2-methoxybenzene |
90531-98-9 | 0.05g |
$587.0 | 2023-09-04 | ||
| Enamine | EN300-3299359-0.1g |
1-bromo-4-methanesulfonyl-2-methoxybenzene |
90531-98-9 | 0.1g |
$615.0 | 2023-09-04 | ||
| Enamine | EN300-3299359-0.25g |
1-bromo-4-methanesulfonyl-2-methoxybenzene |
90531-98-9 | 0.25g |
$642.0 | 2023-09-04 | ||
| Enamine | EN300-3299359-0.5g |
1-bromo-4-methanesulfonyl-2-methoxybenzene |
90531-98-9 | 0.5g |
$671.0 | 2023-09-04 | ||
| Enamine | EN300-3299359-1.0g |
1-bromo-4-methanesulfonyl-2-methoxybenzene |
90531-98-9 | 1g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-3299359-2.5g |
1-bromo-4-methanesulfonyl-2-methoxybenzene |
90531-98-9 | 2.5g |
$1370.0 | 2023-09-04 |
1-bromo-4-methanesulfonyl-2-methoxybenzene Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min, 0 °C
1-bromo-4-methanesulfonyl-2-methoxybenzene Raw materials
1-bromo-4-methanesulfonyl-2-methoxybenzene Preparation Products
1-bromo-4-methanesulfonyl-2-methoxybenzene Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-bromo-4-methanesulfonyl-2-methoxybenzene
Professional Introduction to 1-bromo-4-methanesulfonyl-2-methoxybenzene (CAS No. 90531-98-9)
1-bromo-4-methanesulfonyl-2-methoxybenzene, with the CAS number 90531-98-9, is a significant compound in the field of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a bromine atom at the 1-position, a methanesulfonyl group at the 4-position, and a methoxy group at the 2-position, making it a versatile intermediate for various chemical transformations.
The structural characteristics of 1-bromo-4-methanesulfonyl-2-methoxybenzene make it an attractive building block for the synthesis of more complex molecules. The presence of both bromine and methanesulfonyl groups allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery and material science.
In recent years, there has been growing interest in the applications of 1-bromo-4-methanesulfonyl-2-methoxybenzene in medicinal chemistry. Its derivatives have been explored as potential candidates for treating various diseases, including cancer and neurological disorders. The methanesulfonyl group, in particular, has been shown to enhance the binding affinity of small molecules to their biological targets, making it a valuable moiety in drug design.
One of the most compelling aspects of 1-bromo-4-methanesulfonyl-2-methoxybenzene is its role in the development of novel pharmaceuticals. Researchers have utilized this compound to synthesize kinase inhibitors, which are crucial in targeting abnormal cell signaling pathways involved in cancer. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups while maintaining the integrity of the aromatic core.
The methoxy group at the 2-position also contributes to the compound's utility in drug design. It can be easily modified through oxidation or reduction reactions, allowing for fine-tuning of pharmacokinetic properties. Additionally, the methanesulfonyl group can be replaced with other sulfonamide derivatives, expanding the range of possible biological activities.
Recent studies have highlighted the importance of 1-bromo-4-methanesulfonyl-2-methoxybenzene in developing targeted therapies for neurological disorders. Its derivatives have shown promise in modulating neurotransmitter receptors and ion channels, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to precisely modify its structure has enabled researchers to create compounds with high selectivity and low toxicity.
The synthetic pathways involving 1-bromo-4-methanesulfonyl-2-methoxybenzene are also worth mentioning. The compound can be synthesized through bromination of 4-methanesulfonyl-2-methoxyphenol using brominating agents such as N-bromosuccinimide (NBS). This method is efficient and yields high-purity product, making it suitable for industrial-scale production.
In conclusion, 1-bromo-4-methanesulfonyl-2-methoxybenzene (CAS No. 90531-98-9) is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis. Its unique structural features enable a wide range of chemical transformations, making it an invaluable intermediate for developing novel therapeutics. As research continues to uncover new applications for this compound, its importance in advancing medical science is likely to grow even further.
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